5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole
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Overview
Description
2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes methoxy groups and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core phenyl and isoxazole structures. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A compound with similar methoxy groups but different biological activity.
3,5-Dimethoxyphenol: Shares the methoxy functional groups but lacks the isoxazole ring.
Uniqueness
What sets 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER apart is its unique combination of methoxy groups and an isoxazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
932033-65-3 |
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Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
InChI Key |
SDEVLRKDBBUKIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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